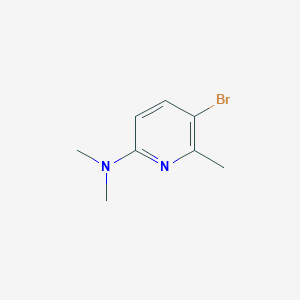
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole
Übersicht
Beschreibung
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, also known as BFP-7, is an organofluorine compound which has been the subject of a number of scientific studies for its potential applications in a range of fields. It is a heterocyclic aromatic compound with a unique set of physical and chemical properties that make it an attractive target for research. BFP-7 has been studied for its potential use in pharmaceuticals, industrial catalysts, and biocatalysis, among other applications.
Wissenschaftliche Forschungsanwendungen
Development of New Reagents
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), akin to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is a new fluorosulfonylation reagent, notable for its unique structure with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It's been employed as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx toolkit. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition, offers a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Synthesis of Multi-Aryl 7-Azaindoles
Pd-catalyzed synthesis of multi-aryl 7-azaindoles, utilizing sequential arylation of a structurally similar compound, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine, has been established. This synthesis process, yielding tetra-aryl 7-azaindoles, is notable for its chemoselective nature and its potential application in creating sterically encumbered compounds. Moreover, the resultant tetra-aryl 7-azaindoles exhibit aggregate induced emission (AIE), positioning them as promising candidates for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).
Synthesis of Highly Substituted 7-Azaindoles
A method for synthesizing highly substituted 7-azaindoles from substituted 2-fluoropyridines involves C3-metalation and 1,4-addition to nitroolefins to produce substituted 2-fluoro-3-(2-nitroethyl)pyridines. A sequence of oxidative Nef reaction/reductive amination/intramolecular SNAr, followed by regioselective electrophilic C5-substitution (e.g., bromination or nitration) and subsequent in situ oxidation, yields these functionalized 7-azaindoles with high overall efficiency (Nuhant et al., 2015).
Crystal Structure and Molecular Studies
5-Bromo-7-azaindole (5Br7AI), sharing structural similarities with this compound, has been studied for its crystal and molecular structure, vibrational spectra, and theoretical molecular structures. The crystal structure analysis revealed a centrosymmetric dimer formation through dual and nearly linear N–H⋅⋅⋅N hydrogen bonds. These studies are crucial for understanding the molecular behavior and potential applications in various fields, including drug design and material science (Morzyk-Ociepa et al., 2015).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXUMHKQPPSEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

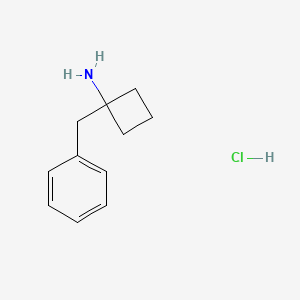
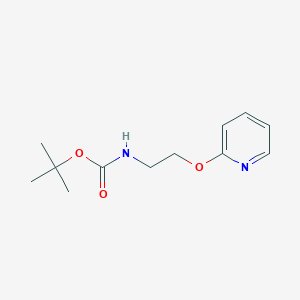

![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)
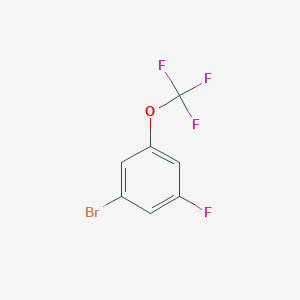
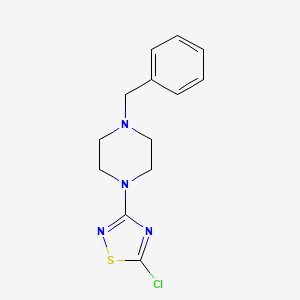

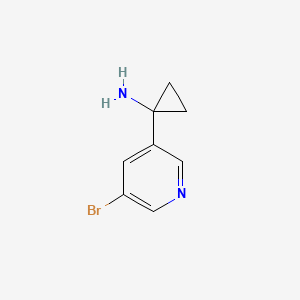
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

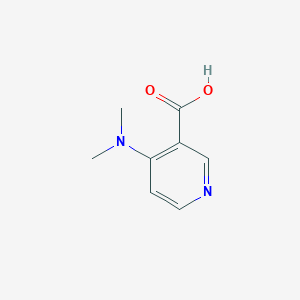
![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
